1H-Perfluorodecane
CAS No.: 375-97-3
Cat. No.: VC0515769
Molecular Formula: C10HF21
Molecular Weight: 520.08 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 375-97-3 |
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Molecular Formula | C10HF21 |
Molecular Weight | 520.08 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane |
Standard InChI | InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H |
Standard InChI Key | DSNMEFYRPYNWJJ-UHFFFAOYSA-N |
SMILES | C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
1H-Perfluorodecane belongs to the class of perfluoroalkanes, where all hydrogen atoms except one are replaced by fluorine. Its IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane . The compound’s structure ensures high thermal stability and chemical inertness due to the strong C–F bonds. Key identifiers include:
The residual hydrogen atom at the terminal position introduces limited reactivity, distinguishing it from fully fluorinated alkanes.
Physical and Thermodynamic Properties
1H-Perfluorodecane exhibits distinct physical properties due to its perfluorinated structure:
Property | Value | Source |
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Density (25°C) | 1.684 g/cm³ | |
Melting Point | 31–33°C | |
Boiling Point | 154–166.3°C at 760 mmHg | |
Flash Point | 60.7°C | |
Refractive Index | 1.264 | |
LogP (Octanol-Water) | 6.896 |
The high density and low refractive index reflect the electron-withdrawing effects of fluorine atoms. Gas chromatography data from NIST indicates a Kovats retention index (RI) of 512 on a squalane column at 50°C , aiding in analytical identification.
Synthesis and Industrial Production
Synthesis Pathways
1H-Perfluorodecane is synthesized via halogen-exchange reactions or fluorination of hydrocarbon precursors. A patented method involves:
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Fluorination of Decane Derivatives: Reaction of perfluorodecyl iodide with ethylene, followed by hydrolysis to yield 1H,1H,2H,2H-perfluorodecan-1-ol .
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Bromination: Bromination of 1H-perfluorodecane using produces 1,2,2-tribromo-1H,1H-perfluorodecane (CAS 59665-26-8).
Purification Techniques
Impurities such as perfluoroalkanoic acids (PFAAs) are reduced by heating with amines or ammonium salts. For example, diethanolamine (DEA) at 200°C decreases perfluorooctanoic acid levels from 100 mg/kg to 5 mg/kg .
Applications in Industry and Research
Surfactants and Polymers
1H-Perfluorodecane derivatives are precursors for fluorotelomer alcohols (FTOHs), which are used in:
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Water-Repellent Coatings: As comonomers in polyurethanes and acrylates .
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Oxygen-Permeable Membranes: Comb polymers with perfluoroalkyl groups exhibit high oxygen permeability (e.g., 10.2–38.8% oligosiloxanylene content) .
Electronics and Materials Science
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Organic Thin-Film Transistors (OTFTs): 1-Iodo-1H,1H,2H,2H-perfluorodecane (CAS 2043-53-0) is used to synthesize fluorinated bipyridines, enhancing charge mobility .
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Lubricants: Low surface tension and thermal stability make it suitable for high-temperature applications .
Toxicity and Environmental Impact
Health Hazards
Environmental Persistence
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Degradation Resistance: The C–F bond’s strength impedes biodegradation, leading to long-term environmental retention .
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Regulatory Status: Listed as a high-production-volume chemical (HPVC) and monitored under Stockholm Convention guidelines .
Analytical Methods
Gas Chromatography (GC)
Mass Spectrometry (MS)
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